Lithium tris(1-methylethyl)naphthalenesulfonate
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Overview
Description
Lithium tris(1-methylethyl)naphthalenesulfonate is a chemical compound with the molecular formula C19H25LiO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium tris(1-methylethyl)naphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with isopropyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Lithium tris(1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various substituted naphthalenesulfonates.
Scientific Research Applications
Lithium tris(1-methylethyl)naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lithium tris(1-methylethyl)naphthalenesulfonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. It may also participate in redox reactions, altering the oxidative state of other molecules .
Comparison with Similar Compounds
Similar Compounds
- Lithium naphthalenesulfonate
- Lithium isopropylnaphthalenesulfonate
- Lithium methylnaphthalenesulfonate
Uniqueness
Lithium tris(1-methylethyl)naphthalenesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
1135335-19-1 |
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Molecular Formula |
C19H25LiO3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
lithium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.Li/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
QOAXBEFVRXXVJR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C |
Origin of Product |
United States |
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